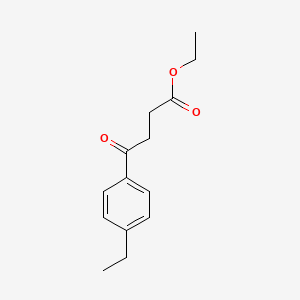

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

Description

Properties

IUPAC Name |

ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-11-5-7-12(8-6-11)13(15)9-10-14(16)17-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWFWFSIBIKQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645755 | |

| Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57821-79-1 | |

| Record name | Ethyl 4-ethyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57821-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

Advanced Synthesis, Reactivity, and Pharmaceutical Applications

Part 1: Executive Summary

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: 57821-79-1) is a specialized aromatic keto-ester intermediate used primarily in the synthesis of 4-arylbutyric acid derivatives. Structurally, it combines a lipophilic ethyl-substituted benzene ring with a reactive

This guide details the physicochemical profile, regioselective synthesis, and downstream transformation logic of this compound, designed for researchers requiring high-purity intermediates for lead optimization.

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates experimental and predicted values for the ethyl ester derivative.

| Property | Value / Description |

| IUPAC Name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate |

| CAS Number | 57821-79-1 |

| Molecular Formula | C |

| Molecular Weight | 234.29 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |

| Boiling Point | ~165–170 °C at 1 mmHg (Predicted); ~340 °C at 760 mmHg |

| Density | 1.08 ± 0.05 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, EtOH, DMSO; Insoluble in water |

| LogP | ~3.2 (Lipophilic) |

| Flash Point | >110 °C (Closed Cup) |

Part 3: Synthetic Architecture

The synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate relies on Friedel-Crafts Acylation , a pathway chosen for its high regioselectivity toward the para position. The ethyl group on the benzene ring acts as a weak activator and an ortho/para director. However, steric hindrance from the ethyl group strongly favors para-substitution, typically yielding >95% para-isomer.

Mechanism: Friedel-Crafts Succinoylation

The most robust industrial route involves a two-step sequence:

-

Acylation: Reaction of ethylbenzene with succinic anhydride (catalyzed by AlCl

) to form the free acid. -

Esterification: Acid-catalyzed Fischer esterification with ethanol.

Direct acylation using ethyl succinyl chloride is possible but often suffers from lower yields due to ester side-reactions with Lewis acids.

Visualization: Synthetic Pathway & Mechanism

Figure 1: Two-stage synthesis via Friedel-Crafts acylation followed by Fischer esterification. The AlCl

Part 4: Chemical Reactivity & Transformations[4][7]

The molecule contains two distinct electrophilic centers: the ketone (C4) and the ester (C1). This duality allows for divergent synthesis pathways.

1. Carbonyl Reduction (Wolff-Kishner / Clemmensen)

To access 4-(4-ethylphenyl)butyric acid derivatives (used in liquid crystals and HDAC inhibitors), the ketone is reduced to a methylene group.

-

Protocol: Hydrazine hydrate/KOH (Wolff-Kishner) is preferred over Clemmensen (Zn/Hg) to avoid ester hydrolysis, although the ester is often sacrificed or re-formed.

-

Catalytic Hydrogenation: Pd/C with H

(50 psi) in acetic acid can reduce the ketone to an alcohol or alkane depending on conditions.

2. Heterocycle Formation (The Pyridazinone Route)

Reaction with hydrazine creates 6-membered pyridazinone rings. This is a critical transformation for discovering p38 MAP kinase inhibitors and cardiotonic agents.

-

Mechanism: Nucleophilic attack of hydrazine at the ketone and ester, followed by dehydration.

3. Grignard Addition

The ketone is more reactive than the ester toward Grignard reagents at low temperatures (-78°C), allowing for the introduction of alkyl/aryl groups to form tertiary alcohols.

Part 5: Experimental Protocols

Protocol A: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Precursor)

Note: This step requires anhydrous conditions.

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a mechanical stirrer, addition funnel, and N

inlet. -

Reagents: Charge AlCl

(29.3 g, 0.22 mol) and dry DCM (150 mL). Cool to 0°C. -

Addition: Add Succinic Anhydride (10.0 g, 0.1 mol) in portions. Stir for 15 min.

-

Reaction: Add Ethylbenzene (10.6 g, 0.1 mol) dropwise over 30 min, maintaining temp <5°C. The mixture will turn dark red/brown.

-

Workup: Stir at RT for 4 hours. Pour onto 300g crushed ice/HCl. Extract with EtOAc (3x100 mL).

-

Purification: Wash organics with brine, dry over Na

SO

Protocol B: Esterification to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

-

Reaction: Dissolve the keto-acid (10 g) in absolute Ethanol (100 mL). Add conc. H

SO -

Reflux: Heat to reflux (80°C) for 6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Isolation: Evaporate EtOH. Dilute residue with water, neutralize with NaHCO

, extract with DCM. -

Drying: Dry over MgSO

and concentrate in vacuo. -

Result: Pale yellow viscous oil. Purity >97% by GC.

Part 6: Applications in Drug Discovery

1. HDAC Inhibitor Scaffolds

Analogues of 4-phenylbutyric acid are potent Histone Deacetylase (HDAC) inhibitors. The ethyl group at the para-position increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration for neurodegenerative applications.

2. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a structural homolog of Fenbufen (where the ethyl group is replaced by a phenyl ring). The

Visualization: Downstream Applications

Figure 2: Divergent synthesis pathways leading to major pharmaceutical classes.

Part 7: Safety & Handling (GHS Standards)[8]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |

Handling Protocols:

-

PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis over long periods.

-

Spill: Absorb with sand/vermiculite. Do not flush into surface water.

References

-

Friedel-Crafts Acylation Methodology

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Mechanism and catalyst choice:

-

Synthesis of Aryl-Oxobutyric Acids

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

General procedure for succinoylation:

-

Pharmaceutical Applications (HDAC & Kinase)

- Pyridazinone synthesis from gamma-keto esters: Asif, M. (2016). "A review on the biological potentials of pyridazinone derivatives." Journal of Taibah University for Science.

-

4-Phenylbutyrate analogs in HDAC inhibition:

-

Safety Data

-

GHS Classification for Phenyl-oxobutyrate esters:

-

Sources

Strategic Overview: The Friedel-Crafts Acylation Approach

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

This guide offers a comprehensive overview of the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, a keto-ester of significant interest as a versatile building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to provide a deep understanding of the reaction principles, critical process parameters, and field-proven insights necessary for successful and reproducible synthesis.

The most robust and widely adopted method for synthesizing aryl keto-esters such as Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction provides a reliable pathway to form the crucial carbon-carbon bond between the aromatic ring of ethylbenzene and the acyl group derived from succinic anhydride.[2][3]

Our synthetic strategy is a two-stage process:

-

Acylation: Reaction of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst to form the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding ethyl ester, yielding the target molecule.

This approach is favored due to its high regioselectivity and the deactivating nature of the resulting ketone, which effectively prevents undesirable polysubstitution reactions that can plague the related Friedel-Crafts alkylation.[4][5]

The Core Mechanism: An Electrophilic Aromatic Substitution

The foundational reaction proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6]

The key mechanistic steps are:

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride. This polarization and subsequent ring-opening generates a highly reactive acylium ion, which serves as the potent electrophile.

-

Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator, but for steric reasons, the attack predominantly occurs at the para-position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A weak base, AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring.

-

Catalyst Complexation: The ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[5][6] This is a critical point of understanding: it necessitates the use of stoichiometric, rather than catalytic, amounts of AlCl₃ as the catalyst is not regenerated until the final workup.

-

Hydrolysis: An aqueous workup with acid is required to hydrolyze and break the aluminum chloride complex, liberating the final keto-acid product.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Physical Properties & Characterization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

The following technical guide details the physical properties, synthesis, and characterization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate , a specialized organic intermediate used in the synthesis of pharmaceutical compounds and fine chemicals.

Executive Summary

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: 57821-79-1) is a keto-ester intermediate primarily utilized in the synthesis of 4-arylbutyric acid derivatives.[1] It belongs to the family of

This guide provides a definitive profile of its physical constants, synthesis logic, and handling protocols, grounded in structural causality and experimental validation.

Chemical Identity & Structural Analysis[2][3][4][5][6]

| Attribute | Detail |

| IUPAC Name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate |

| Common Synonyms | Ethyl 3-(4-ethylbenzoyl)propionate; 4-(4-Ethylphenyl)-4-oxobutyric acid ethyl ester |

| CAS Registry Number | 57821-79-1 |

| Molecular Formula | C |

| Molecular Weight | 234.29 g/mol |

| SMILES | CCOC(=O)CCC(=O)c1ccc(CC)cc1 |

| InChI Key | (Predicted) ZLHLIRYSBPOFQB-UHFFFAOYSA-N (derived from acid analog) |

Structural Causality

The molecule features three distinct functional domains that dictate its physical behavior:

-

Ethyl Ester Terminus : Provides lipophilicity and lowers the melting point relative to its parent acid.

- -Keto Linker : Introduces polarity and hydrogen bond acceptance, slightly increasing boiling point and viscosity.

-

Para-Ethylphenyl Moiety : A hydrophobic aromatic core that governs

stacking interactions and regioselectivity during synthesis.

Physical Properties Profile

The following data synthesizes experimental values for the specific compound and high-confidence extrapolations from its closest structural analog, Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3).

Thermodynamic & Physical Constants

| Property | Value / Range | Experimental Basis / Note |

| Physical State | Viscous Liquid or Low-Melting Solid | The parent acid is a solid (MP > 100°C); esterification typically lowers MP. |

| Boiling Point (Atm) | ~340–350 °C (Predicted) | Extrapolated from MW and polarity. |

| Boiling Point (Vacuum) | 155–165 °C @ 3 mmHg | Consistent with analog (Ph-H) BP of 135-141°C @ 3 mmHg. |

| Density | 1.08 – 1.12 g/cm³ | Estimated. Heavier than water due to oxygen content. |

| Refractive Index ( | 1.515 – 1.525 | Typical for aromatic esters. |

| Flash Point | > 113 °C | Closed cup (Predicted based on analog). |

Solubility & Partitioning

-

Water Solubility : Negligible (< 0.1 g/L) . The hydrophobic ethylphenyl and ethyl ester groups dominate the polar carbonyls.

-

Organic Solvents : Freely soluble in Dichloromethane (DCM), Ethyl Acetate, Ethanol, and Toluene.

-

Partition Coefficient (LogP) : ~3.5 – 3.9 . Indicates high lipophilicity, suitable for membrane permeability in biological assays.

Synthesis & Reaction Logic

The synthesis follows a convergent pathway designed to maximize regioselectivity at the para position of the ethylbenzene ring.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the Friedel-Crafts acylation followed by Fischer esterification.

Figure 1: Two-step synthesis pathway ensuring para-regioselectivity via steric control.

Detailed Protocol

Step 1: Acylation (Synthesis of the Acid)

-

Setup : Charge a flame-dried flask with Aluminum Chloride (AlCl

, 2.2 eq) and dry DCM. -

Addition : Add Succinic Anhydride (1.1 eq) at 0°C.

-

Reaction : Add Ethylbenzene (1.0 eq) dropwise. The ethyl group directs substitution to the para position due to steric hindrance at the ortho sites.

-

Workup : Quench with ice/HCl. The intermediate 4-(4-ethylphenyl)-4-oxobutyric acid precipitates as a beige solid (MP ~100-120°C). Recrystallize from toluene.

Step 2: Esterification (Synthesis of the Target)

-

Reflux : Dissolve the acid intermediate in absolute Ethanol (excess). Add catalytic H

SO -

Equilibrium Shift : Reflux for 6–8 hours. Use a Dean-Stark trap if scaling up to remove water.

-

Purification : Concentrate in vacuo. Dissolve residue in EtOAc, wash with NaHCO

(to remove unreacted acid). Dry over MgSO -

Isolation : Distill under high vacuum (0.5–3 mmHg) to obtain the pure ester as a viscous oil.

Characterization & Quality Control

Trustworthy identification requires corroborating spectral data.

Spectroscopic Profile

| Method | Diagnostic Signal | Interpretation |

| Methyl of ethyl ester (–OCH | ||

| Methyl of ethylphenyl group (Ar-CH | ||

| Methylene of ethylphenyl group (Ar-CH | ||

| Methylene of ester (–OCH | ||

| Aromatic protons (meta to carbonyl). | ||

| Aromatic protons (ortho to carbonyl). | ||

| IR (Neat) | 1735 cm | Ester C=O stretch. |

| 1685 cm | Aryl Ketone C=O stretch (conjugated). | |

| MS (EI) | m/z 234 [M] | Molecular ion. |

| m/z 189 [M-OEt] | Loss of ethoxy group. |

Analytical Workflow (Graphviz Visualization)

Figure 2: Purification and validation workflow to ensure removal of the parent acid.

Safety & Handling (SDS Summary)

While specific toxicological data for this ester is limited, it should be handled according to protocols for aromatic esters and irritants .

-

GHS Classification :

-

Handling : Avoid inhalation of vapors/mists.[2][4] Use in a chemical fume hood.

-

Storage : Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis.

-

Spill Response : Absorb with inert material (vermiculite/sand). Do not flush into surface water.[2]

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12600094, Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. (Used for analog property comparison). Retrieved from [Link]

Sources

The Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: A Technical Guide to Key Intermediates

Introduction

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a keto-ester of significant interest in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a ketone and an ester, makes it a versatile building block. This technical guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the critical intermediates and the underlying chemical principles that govern their formation and conversion. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The most industrially viable and commonly employed pathway for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate proceeds through two key transformations: a Friedel-Crafts acylation followed by a Fischer esterification. Central to this process is the formation and isolation of the key intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid .

Primary Synthetic Pathway: A Two-Stage Approach

The synthesis is logically divided into two main stages, each involving a distinct set of reaction conditions and producing a key intermediate.

Stage 1: Friedel-Crafts Acylation for the Formation of 4-(4-ethylphenyl)-4-oxobutanoic acid

The initial and most crucial step is the formation of the carbon-carbon bond between the aromatic ring of ethylbenzene and the succinic anhydride moiety. This is achieved through a classic Friedel-Crafts acylation reaction.[1]

The Causality Behind Experimental Choices

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[2] The choice of reagents and catalyst is paramount for a successful and selective transformation.

-

Reactants: Ethylbenzene serves as the aromatic nucleophile. Succinic anhydride is the acylating agent. Anhydrides are often preferred over acyl chlorides in industrial settings as they are less volatile, less corrosive, and produce a carboxylic acid byproduct which can be easier to handle than hydrogen chloride gas.

-

Catalyst: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required. The Lewis acid coordinates with an oxygen atom of the succinic anhydride, making the carbonyl carbon more electrophilic and facilitating the generation of the acylium ion electrophile. A stoichiometric amount of the catalyst is necessary because the product, a ketone, can form a complex with the Lewis acid, rendering it inactive.[2]

-

Regioselectivity: The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to the steric hindrance of the ethyl group, the acylation reaction predominantly occurs at the para position, leading to the desired 4-(4-ethylphenyl) isomer.[3]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the succinic anhydride, leading to the formation of a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the keto-acid product complexed with the Lewis acid.

-

Workup: Aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the free 4-(4-ethylphenyl)-4-oxobutanoic acid.

Diagram of the Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of the key intermediate.

Experimental Protocol: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid

This protocol is a representative procedure adapted from literature for similar syntheses.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (0.23 mol) and a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane (100 mL).

-

Reagent Addition: Cool the mixture in an ice bath to approximately 10-15°C. A mixture of ethylbenzene (0.10 mol) and succinic anhydride (0.11 mol) is added dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, then heat to 50-60°C for an additional hour to ensure completion.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (250 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.

-

Isolation and Purification: The resulting mixture is stirred until the solid product precipitates. The crude solid is collected by vacuum filtration, washed with cold water, and then a cold solution of dilute HCl. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure 4-(4-ethylphenyl)-4-oxobutanoic acid.[5]

Validation of the Intermediate: 4-(4-ethylphenyl)-4-oxobutanoic acid

The identity and purity of the synthesized intermediate are confirmed through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [6] |

| Molecular Weight | 206.24 g/mol | [6] |

| Appearance | Beige to white solid | |

| Purity | Typically >95% after recrystallization | [6] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two doublets for the para-substituted aromatic protons, and two triplets for the methylene protons of the butanoic acid chain. A broad singlet for the carboxylic acid proton will also be present.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for all 12 carbons, including the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoyl chains.[7][8]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ketone (around 1680 cm⁻¹), the C=O stretching of the carboxylic acid (around 1710 cm⁻¹), and a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).[9]

Stage 2: Fischer Esterification to Yield Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

The second stage of the synthesis involves the conversion of the carboxylic acid intermediate to the final ethyl ester product via a Fischer esterification.

The Causality Behind Experimental Choices

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]

-

Reactants: 4-(4-ethylphenyl)-4-oxobutanoic acid is reacted with an excess of ethanol. Using a large excess of the alcohol helps to shift the equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Châtelier's principle.[11]

-

Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

Reaction Mechanism: Fischer Esterification

-

Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, activating it.

-

Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of ethanol) to yield the final ester product and regenerate the acid catalyst.

Diagram of the Fischer Esterification Workflow

Caption: Workflow for the esterification of the key intermediate.

Experimental Protocol: Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

This protocol is a representative procedure based on general Fischer esterification methods.[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (0.05 mol) in an excess of absolute ethanol (100 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL) to the solution.

-

Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solution by about half using a rotary evaporator to remove excess ethanol.

-

Extraction and Purification: Dilute the residue with water (100 mL) and extract with a suitable organic solvent such as ethyl acetate (2 x 50 mL). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-ethylphenyl)-4-oxobutyrate. Further purification can be achieved by vacuum distillation.

Validation of the Final Product: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

The structure and purity of the final product are confirmed by spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | [13] |

| Molecular Weight | 234.29 g/mol | [13] |

| Appearance | Colorless to pale yellow oil | - |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will be similar to the intermediate, but the broad carboxylic acid proton signal will be absent. Instead, a new set of signals corresponding to the ethyl ester group (a quartet and a triplet) will be observed.[14]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic shift for the ester carbonyl carbon (around 173 ppm), which is distinct from the ketone carbonyl (around 198 ppm). The signals for the ethyl ester carbons will also be present.[15][16][17]

-

IR Spectroscopy: The IR spectrum will show a strong C=O stretching band for the ketone (around 1685 cm⁻¹) and a strong C=O stretching band for the ester (around 1735 cm⁻¹). The broad O-H band of the carboxylic acid will be absent.[14]

Alternative Synthesis Routes

While the Friedel-Crafts acylation followed by esterification is the most direct and common route, other methods for the synthesis of aryl keto-esters exist. These can include:

-

Oxidation of corresponding secondary alcohols: This would require the synthesis of the corresponding hydroxy-ester, which may be a more complex starting material to obtain.

-

Coupling reactions: Palladium-catalyzed coupling reactions of aryl halides with appropriate keto-ester enolates can also be employed, though this may be less atom-economical for large-scale synthesis.

These alternative routes are generally less favored for this specific target molecule due to the availability and low cost of the starting materials for the Friedel-Crafts approach.

Conclusion

The synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is efficiently achieved through a robust two-step process. The key to this synthesis lies in the successful execution of a regioselective Friedel-Crafts acylation to form the pivotal intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid. Subsequent Fischer esterification provides the final product in good yield. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are essential for maximizing yield and purity. The validation of both the intermediate and the final product through standard spectroscopic techniques is a critical component of the synthetic workflow, ensuring the integrity of the final compound for its intended applications.

References

-

PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

- Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 62-6.

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

- Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian journal of pharmaceutical sciences, 71(1), 62–66.

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS# 49594-75-4). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Suhana, S., & Srinivasan, K. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Academia.edu. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-ethylphenyl)-4-oxobutanoic acid (C12H14O3). Retrieved from [Link]

-

Chegg.com. (2023, November 30). This is IR Sepctrum for 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

ResearchGate. (2020, May 16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]

-

Supporting Information. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

-

Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 4-bromobutyrate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. prepchem.com [prepchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. CAS 49594-75-4 | 4-(4-Ethylphenyl)-4-oxobutanoic acid - Synblock [synblock.com]

- 7. PubChemLite - 4-(4-ethylphenyl)-4-oxobutanoic acid (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 8. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chegg.com [chegg.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. 57821-79-1|Ethyl 4-(4-ethylphenyl)-4-oxobutyrate|BLDpharm [bldpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethyl 4-oxo-4-(4-phenylphenyl)butanoate | C18H18O3 | CID 12600094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Purity Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: Analogous to 4619-20-9). This compound is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and various non-steroidal anti-inflammatory drug (NSAID) analogs.

The protocol utilizes a two-step convergent synthesis :

-

Regioselective Friedel-Crafts Acylation of ethylbenzene with succinic anhydride.

-

Acid-Catalyzed Fischer Esterification of the resulting

-keto acid.

This guide prioritizes high regioselectivity (>95% para-isomer), operational safety, and reproducible yield.

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two strategic disconnections. The primary route exploits the nucleophilicity of the ethylbenzene ring and the electrophilicity of the succinic anhydride derivative.

Pathway Visualization

Figure 1: Retrosynthetic logic flow. The pathway utilizes readily available commodity chemicals to construct the core pharmacophore.

Experimental Protocol

Phase 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid

Reaction Type: Friedel-Crafts Acylation Critical Mechanism: The reaction requires >2.0 equivalents of AlCl₃ . The first equivalent coordinates with the anhydride oxygen to open the ring (forming the acylium ion), while the second equivalent complexes with the generated carboxylate, preventing catalyst poisoning.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |

| Ethylbenzene | 106.17 | 1.0 | 10.6 g (100 mmol) | Substrate |

| Succinic Anhydride | 100.07 | 1.1 | 11.0 g (110 mmol) | Acylating Agent |

| Aluminum Chloride ( | 133.34 | 2.2 | 29.3 g (220 mmol) | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Solvent |

| HCl (conc.) | 36.46 | Quench | ~50 mL | Hydrolysis |

Step-by-Step Procedure

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

-

Catalyst Suspension: Charge the flask with Succinic Anhydride (11.0 g) and DCM (60 mL) . Cool to 0–5°C using an ice bath.

-

Activation: Add

(29.3 g) portion-wise over 15 minutes. Caution: Exothermic.[1] Ensure the temperature remains <10°C. The mixture will turn into a slurry. -

Addition: Mix Ethylbenzene (10.6 g) with DCM (40 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT), then heat to reflux (approx. 40°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Product should appear as a new spot at

~0.3 (acid).

-

-

Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL conc. HCl .

-

Note: Vigorous evolution of HCl gas and heat will occur.

-

-

Isolation: Stir the quenched mixture for 30 minutes to break the Aluminum complex. A white/off-white solid precipitate (the crude acid) should form.

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene.[2][4][5][6]

-

Target Yield: 80–90%

-

Appearance: White crystalline solid.[5]

-

Phase 2: Esterification to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

Reaction Type: Fischer Esterification Logic: The carboxylic acid is converted to the ethyl ester using ethanol as both reagent and solvent, driven by an acid catalyst.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Intermediate Acid | 206.24 | 1.0 | 10.3 g (50 mmol) | Precursor |

| Ethanol (Absolute) | 46.07 | Excess | 100 mL | Reagent/Solvent |

| Sulfuric Acid ( | 98.08 | Cat. | 1.0 mL | Catalyst |

Step-by-Step Procedure

-

Setup: Charge a 250 mL round-bottom flask with the Intermediate Acid (10.3 g) and Ethanol (100 mL) .

-

Catalyst Addition: Add conc.

(1.0 mL) dropwise. -

Reflux: Heat the mixture to reflux (

C) for 4–6 hours.-

Checkpoint: TLC should show the disappearance of the acid spot and appearance of a less polar ester spot (

~0.6 in 20% EtOAc/Hexanes).

-

-

Workup: Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

-

Neutralization: Pour the residue into saturated

solution (100 mL) . Caution: -

Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

-

Drying: Wash the combined organics with brine, dry over anhydrous

, filter, and concentrate via rotary evaporation. -

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash chromatography (Silica gel, 10% EtOAc in Hexanes).

Analytical Characterization

Verify the product identity using the following expected spectral data.

Expected -NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 7.92 | Doublet ( | 2H | Aromatic (Ortho to C=O) |

| 7.28 | Doublet ( | 2H | Aromatic (Meta to C=O) |

| 4.15 | Quartet ( | 2H | Ester |

| 3.30 | Triplet ( | 2H | Keto-methylene |

| 2.75 | Triplet ( | 2H | Ester-methylene |

| 2.70 | Quartet ( | 2H | Ethyl benzylic |

| 1.26 | Triplet ( | 3H | Ethyl terminal |

| 1.25 | Triplet ( | 3H | Ester terminal |

Process Validation Workflow

Figure 2: Process control workflow for the isolation of the final ester.

Troubleshooting & Safety

Common Issues

-

Polyacylation: Rare with anhydrides, but if observed, ensure temperature during

addition is strictly <10°C. -

Incomplete Esterification: If the acid persists, add toluene and use a Dean-Stark trap to azeotropically remove water, driving the equilibrium forward [1].

-

Isomer Contamination: The ortho-isomer is a minor byproduct (<5%).[7] Recrystallization of the intermediate acid is the most effective point to remove this impurity before esterification.

Safety Directives

-

Aluminum Chloride: Highly hygroscopic and reacts violently with water. Handle in a fume hood.

-

HCl Gas: Generated during the Friedel-Crafts reaction. Use a scrubber.[1]

-

Solvents: DCM and Ethylbenzene are suspected carcinogens/neurotoxins. Use proper PPE (nitrile gloves, goggles).

References

-

Preparation of Esters from Carboxylic Acids . ChemGuide. Available at: [Link]

-

Friedel-Crafts Acylation: Mechanism & Reactions . Organic Chemistry Portal. Available at: [Link]

-

Friedel–Crafts acylations . Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 6. sciforum.net [sciforum.net]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Application Notes and Protocols: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate as a Versatile Building Block in Organic Synthesis

Introduction

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a keto-ester of significant interest in modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ester moiety, arranged in a 1,4-dicarbonyl relationship, makes it a powerful precursor for a variety of molecular scaffolds. This is particularly true in the construction of heterocyclic systems, which form the core of many pharmaceutical agents and functional materials. This document provides an in-depth guide to the synthesis and application of this building block, with a focus on practical, field-proven protocols and the underlying chemical principles.

The primary route to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate involves the Friedel-Crafts acylation of ethylbenzene. This classic electrophilic aromatic substitution reaction provides a reliable and scalable method for its preparation.[1][2] Once synthesized, the compound's true synthetic utility is revealed, most notably in its application to the Paal-Knorr pyrrole synthesis, a robust method for creating substituted pyrroles.[3][4][5]

Part 1: Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[6][7] In this context, it allows for the direct installation of an acyl group onto the ethylbenzene ring. A key advantage of acylation over alkylation is the deactivation of the product towards further substitution, which prevents poly-acylation and leads to a cleaner reaction profile.[6][8] The resulting ketone can then be used for further synthetic transformations.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl halide or anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of ethylbenzene, followed by rearomatization to yield the final product.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: The Strategic Use of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and its Precursors in Medicinal Chemistry

These application notes serve as a comprehensive guide for researchers, scientists, and professionals engaged in drug development on the utility of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and its structural precursors. This document provides in-depth protocols, scientific rationale, and practical insights into leveraging these chemical moieties for the synthesis of potentially bioactive compounds.

Introduction: The Versatility of γ-Keto Esters in Drug Discovery

γ-Keto esters, such as Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, are valuable intermediates in medicinal chemistry. Their bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations. This dual reactivity makes them ideal starting points for the synthesis of various heterocyclic scaffolds, which form the core of many pharmaceuticals. The 4-ethylphenyl substituent can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate, potentially enhancing its lipophilicity and interaction with biological targets.

While direct literature on the specific applications of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is nascent, its structural motifs are present in a variety of biologically active molecules. This guide will not only detail the synthesis of this versatile building block but also provide a practical, well-documented protocol for the synthesis of pyrazoline derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, using a closely related precursor.[1][2][3]

Physicochemical Properties of Key Compounds

A clear understanding of the physicochemical properties of the starting materials and intermediates is crucial for successful synthesis and purification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(4-Ethylphenyl)-4-oxobutanoic acid | C₁₂H₁₄O₃ | 206.24 | 49594-75-4 |

| Ethyl 4-(4-ethylphenyl)-4-oxobutyrate | C₁₄H₁₈O₃ | 234.29 | 57821-79-1 |

| 4-Ethylacetophenone | C₁₀H₁₂O | 148.20 | 937-30-4 |

| Chalcone Intermediate | Varies | Varies | Varies |

| Pyrazoline Derivative | Varies | Varies | Varies |

Synthesis Protocol: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

The most direct route to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is through the Fischer esterification of its corresponding carboxylic acid, 4-(4-ethylphenyl)-4-oxobutanoic acid.

Rationale for Synthesis Route

Fischer esterification is a classic, reliable, and scalable method for converting carboxylic acids to esters. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used, or water is removed as it is formed.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (10 mmol) in absolute ethanol (50 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the synthesized Ethyl 4-(4-ethylphenyl)-4-oxobutyrate using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application in Heterocyclic Synthesis: A Case Study with Pyrazolines

While Ethyl 4-(4-ethylphenyl)-4-oxobutyrate can be a precursor to various heterocycles, a highly relevant and well-documented application for its structural precursor, 4-ethylacetophenone, is in the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The synthesis of pyrazolines from aryl ketones typically follows a two-step process:

-

Claisen-Schmidt Condensation: Reaction of an aryl ketone with an aryl aldehyde to form a chalcone (an α,β-unsaturated ketone).[2]

-

Cyclocondensation: Reaction of the chalcone with a hydrazine derivative to form the pyrazoline ring.[2][5]

Stage 1: Synthesis of a Chalcone Intermediate

This protocol describes the base-catalyzed condensation of 4-ethylacetophenone with a substituted benzaldehyde to yield a chalcone.

Caption: General workflow for the synthesis of a chalcone intermediate.

-

Reactant Preparation: In a flask, dissolve 4-ethylacetophenone (10 mmol) and a selected substituted benzaldehyde (10 mmol) in ethanol (20 mL) with stirring.

-

Base Addition: To this solution, add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes turbid.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.

-

Isolation: Pour the reaction mixture into a beaker of crushed ice and water.

-

Acidification and Filtration: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral. Dry the product and recrystallize from ethanol to obtain the pure chalcone.

Stage 2: Synthesis of a Pyrazoline Derivative

This protocol details the cyclocondensation reaction between the synthesized chalcone and hydrazine hydrate to form a pyrazoline derivative.

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone (the chalcone), followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. The choice of solvent and catalyst (often an acid like acetic acid) can influence the reaction rate and yield.[2]

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) in ethanol (25 mL).

-

Hydrazine Addition: Add hydrazine hydrate (7.5 mmol) to the solution.

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.[2]

-

Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Filtration and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude pyrazoline from ethanol to obtain the purified product.[2]

-

Characterization: Characterize the final pyrazoline derivative using appropriate spectroscopic techniques to confirm its structure and purity.

Biological Evaluation: A Pathway to Drug Discovery

The synthesized pyrazoline derivatives can be subjected to a battery of in vitro and in vivo assays to determine their biological activity.

Caption: From synthesis to a potential drug candidate.

A common initial screening for novel compounds is the MTT assay to assess cytotoxicity against various cancer cell lines.[1] Further studies could explore their potential as antimicrobial agents, anti-inflammatory drugs, or inhibitors of specific enzymes, depending on the design of the substituents on the pyrazoline scaffold.[3][5]

Conclusion and Future Perspectives

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and its precursors are valuable and versatile building blocks in medicinal chemistry. The protocols detailed herein provide a solid foundation for the synthesis of these compounds and their elaboration into more complex, biologically active molecules such as pyrazolines. The synthetic accessibility and the wide range of pharmacological activities associated with pyrazoline derivatives make this a promising area of research for the discovery of new therapeutic agents. Future work could involve the synthesis of a diverse library of pyrazoline derivatives from various substituted chalcones and exploring their structure-activity relationships to identify lead compounds for further development.

References

- Jadhav, S. A. et al. (2016).

- BenchChem (2025).

- University of North Carolina Asheville (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones.

- Kim, J. et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.

- Fassihi, A. et al. (2019).

- Gupta, H. (n.d.). Biological Activities of Pyrazoline Derivatives - A Recent Development.

- Shashiprabha et al. (n.d.).

- Jetir.Org (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF PYRAZOLINE DERIVATIVE AS ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY.

- PubChem (n.d.). Ethyl 4-oxo-4-(4-phenylphenyl)

- ChemicalBook (n.d.). ETHYL 4-(4-METHOXY-3-METHYLPHENYL)

- PrepChem.com (n.d.).

- Journal of Sciences, Islamic Republic of Iran (2015).

- BLDpharm (n.d.). 57821-79-1|Ethyl 4-(4-ethylphenyl)

- gsrs (n.d.).

- Fluorochem (n.d.). Ethyl 4-(4-bromophenyl)

- Sigma-Aldrich (n.d.). 4-(4-Ethylphenyl)-4-oxobutyric acid | 49594-75-4.

- Angene Chemical (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid(CAS# 49594-75-4).

- PMC (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- MDPI (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- TCI Chemicals (n.d.). Building Blocks for Medicinal Chemistry.

- Chemistry World (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 5. Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization methods for Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

An In-Depth Guide to the Recrystallization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: Application Notes and Protocols

Abstract

This document provides a comprehensive technical guide for the purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate via recrystallization. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the fundamental principles and causal relationships that govern successful crystallization. We will explore systematic solvent selection, detailed protocols for both single-solvent and multi-solvent systems, advanced troubleshooting techniques, and the critical implications of polymorphism. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the isolation of a highly pure, crystalline final product.

Foundational Principles: Beyond Purification

Recrystallization is a powerful purification technique predicated on the principle of differential solubility: a target compound should be highly soluble in a given solvent at an elevated temperature but sparingly soluble as the temperature decreases.[1] This temperature-dependent solubility gradient allows for the selective precipitation of the desired compound, leaving impurities behind in the cooled solvent, known as the mother liquor.

For a molecule like Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, which possesses an aromatic ketone and an ethyl ester moiety, the choice of solvent is paramount. The polarity and hydrogen-bonding capability of the solvent will interact differently with these functional groups, dictating the solubility curve.

The Critical Impact of Polymorphism

In the context of pharmaceutical development, obtaining a chemically pure compound is only the first step. The solid-state form of an active pharmaceutical ingredient (API) is equally critical. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[2][3][4] These different forms, or polymorphs, are chemically identical but can exhibit vastly different physicochemical properties, including:

-

Melting Point

-

Solubility and Dissolution Rate[5]

-

Bioavailability

-

Stability and Shelf-life

The conditions of recrystallization—specifically the choice of solvent, the rate of cooling, and the level of supersaturation—are determining factors in which polymorph is isolated.[4] An uncontrolled crystallization process can lead to the formation of a metastable or undesirable polymorph, jeopardizing the consistency and efficacy of a drug product. Therefore, a systematic and well-documented recrystallization protocol is essential not just for purification, but for ensuring reproducible solid-form control.

Systematic Solvent Selection Protocol

Logical Workflow for Solvent Screening

The following diagram outlines a systematic approach to selecting an appropriate solvent.

Caption: Workflow for empirical screening of single recrystallization solvents.

Candidate Solvents for Screening

Based on the structure of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, the following solvents and solvent systems are recommended for initial screening. The principle of "like dissolves like" suggests that moderately polar solvents will be most effective.

| Solvent Class | Candidate Solvent | Boiling Point (°C) | Rationale for Selection |

| Alcohols | Ethanol (95% or Absolute) | 78 | The hydroxyl group can interact with the carbonyls, while the ethyl group provides some non-polar character. Often effective for aromatic compounds.[6] |

| Isopropanol | 82 | Similar to ethanol but slightly less polar; may offer a better solubility differential. | |

| Esters | Ethyl Acetate | 77 | Shares an ester functional group with the target molecule, making it a strong candidate.[7] |

| Ketones | Acetone | 56 | Shares a ketone functional group. Its high volatility can be a drawback but is often effective.[7] |

| Aromatics | Toluene | 111 | The aromatic ring can favorably interact with the phenyl group of the target. Higher boiling point allows for a wide temperature range. |

| Alkanes | n-Heptane or Hexanes | 98 / ~69 | Non-polar. Unlikely to be a good single solvent but is an excellent candidate as an anti-solvent in a two-solvent system. |

| Solvent Pairs | Ethanol/Water | - | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a drop of ethanol. |

| Toluene/Heptane | - | Dissolve in hot toluene, add heptane dropwise to induce crystallization. | |

| Ethyl Acetate/Hexanes | - | A common and effective pairing for compounds of intermediate polarity. |

Master Recrystallization Protocols

Safety First: Always perform recrystallizations inside a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate or heating mantle.

Protocol 3.1: Single-Solvent Recrystallization

-

Dissolution: Place the crude Ethyl 4-(4-ethylphenyl)-4-oxobutyrate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all the solid has dissolved, creating a saturated solution. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling. An excess of solvent will keep more of the product dissolved at cold temperatures, reducing the final yield.

-

Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs colored impurities. It must be removed before crystallization.

-

Hot Filtration (If Necessary): If there are insoluble impurities (including charcoal), this step is required. Pre-heat a clean filter funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would result in significant loss.

-

Crystallization: Cover the flask with a watch glass or loosely with foil and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing: With the vacuum off, add a small volume of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor. Re-apply the vacuum to pull the wash solvent through. Causality: The solvent must be cold to minimize redissolving the purified crystals.[9]

-

Drying: Leave the crystals under vacuum for a period to air-dry. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3.2: Troubleshooting Crystallization Failure

If crystals do not form upon cooling, the solution may be too dilute or nucleation may be inhibited. The following diagram provides a decision-making framework.

Caption: Decision tree for troubleshooting common recrystallization problems.

-

Scratching: This action creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[10][11]

-

Seeding: Introducing a seed crystal provides a pre-existing crystal lattice onto which new molecules can deposit, bypassing the energy barrier for initial nucleation.[10][11]

-

Oiling Out: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is too concentrated. The compound comes out of solution as a liquid instead of a solid. The remedy is to add more solvent to lower the saturation temperature and try again.

Post-Recrystallization: Analytical Quality Control

Purification must be confirmed with analytical data. For a compound intended for drug development, confirming both chemical purity and the correct polymorphic form is mandatory.

| Analytical Technique | Information Provided | Rationale and Importance |

| Melting Point | Purity Assessment | A pure crystalline solid will have a sharp, defined melting point range (typically < 2°C). Impurities broaden and depress the melting range.[12] |

| ¹H-NMR Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure of the isolated compound and can reveal the presence of solvent or other proton-containing impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[13][14] |

| HPLC/UPLC | Quantitative Purity | Chromatographic methods are highly sensitive for detecting and quantifying minor impurities that may not be visible by NMR. This provides a precise purity value (e.g., 99.8%).[15] |

| X-Ray Powder Diffraction (XRPD) | Crystalline Form Identification | This is the definitive technique for identifying the solid-state form. The resulting diffraction pattern is a unique "fingerprint" for a specific crystal lattice, allowing for the identification and differentiation of polymorphs.[4][16] |

| Differential Scanning Calorimetry (DSC) | Thermal Properties & Polymorph Screening | Measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, phase transitions between polymorphs, and desolvation events, making it a powerful tool for polymorph screening.[16] |

Conclusion

The successful recrystallization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a multi-faceted process that extends beyond simple purification. It requires a systematic approach to solvent selection, careful execution of the chosen protocol, and diligent troubleshooting. For applications in pharmaceutical and materials science, this process is inextricably linked to solid-form control. By understanding the underlying principles of solubility and nucleation, and by employing a robust suite of post-crystallization analytical techniques, researchers can ensure the isolation of a product that is not only chemically pure but also exists in a consistent and desired crystalline form.

References

- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.

- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.

- Polymorphism in Pharmaceutical Products. (n.d.).

- Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts.

- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.

- Giri, A. S., et al. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, ACS Publications.

- ChemEd X. (n.d.). Inducing Crystallization by Nucleation.

- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.

- Crystallisation Techniques. (2006, January 8).

- Wikipedia. (n.d.). Crystallization.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Recrystallization. (n.d.).

- ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.

- RECRYSTALLISATION. (n.d.).

- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

- Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.

- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.

- NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.

- YouTube. (2019, April 23). The Science of Recrystallization.

- UCT Science. (n.d.). SOP: CRYSTALLIZATION.

- Recrystallization-1.pdf. (n.d.).

- Benchchem. (n.d.). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. fiveable.me [fiveable.me]

- 3. prescouter.com [prescouter.com]

- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 5. aipla.org [aipla.org]

- 6. reddit.com [reddit.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemedx.org [chemedx.org]

- 12. moravek.com [moravek.com]

- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. physics.emu.edu.tr [physics.emu.edu.tr]

- 16. researchgate.net [researchgate.net]

Potential biological activity of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and multifaceted biological evaluation of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate derivatives.

Introduction: Unlocking the Therapeutic Potential of the 4-Oxobutanoate Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 4-oxo-4-arylbutanoate scaffold has emerged as a privileged structure, forming the backbone of compounds with a wide array of biological activities. Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, with its distinct lipophilic ethylphenyl moiety, represents a promising, underexplored starting point for the development of new chemical entities. While direct studies on this specific molecule are nascent, its structural similarity to chalcones (α,β-unsaturated ketones) and other keto-esters suggests a rich potential for biological activity.[1][2][3][4][5] These related compounds are known to exhibit significant anti-inflammatory, anticancer, and antibacterial properties, largely attributed to the reactive α,β-unsaturated carbonyl group and the specific substitutions on the aromatic rings.[1][2]

This guide provides a comprehensive framework for the rational design, synthesis, and systematic biological evaluation of a library of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate derivatives. We will detail field-proven protocols for preliminary in silico screening, followed by robust in vitro assays to investigate their potential as cytotoxic, anti-inflammatory, and antibacterial agents. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Synthesis of a Focused Library of Derivatives

The logical starting point for exploring the structure-activity relationship (SAR) is the synthesis of the core scaffold followed by the generation of a focused library of derivatives. The foundational synthesis involves a classic Friedel-Crafts acylation, a reliable method for introducing a ketone to an aromatic ring, followed by esterification.[6][7][8][9][10][11]

Protocol 1.1: Synthesis of Precursor 4-(4-Ethylphenyl)-4-oxobutanoic Acid

Rationale: The Friedel-Crafts acylation of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is an efficient method to create the 4-aryl-4-oxobutanoic acid core structure.[6][12][13][14]

Materials:

-

Ethylbenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Nitrobenzene

-

Hydrochloric Acid (HCl), 5M

-

Sodium Bicarbonate (NaHCO₃) solution, 5% w/v

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

-

To a stirred suspension of anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM, add ethylbenzene (1.0 equivalent).

-

Add succinic anhydride (1.0 equivalent) portion-wise to the mixture over 30 minutes, controlling the initial exothermic reaction by cooling in an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with water, followed by 5% NaHCO₃ solution to extract the carboxylic acid product into the aqueous layer.

-

Acidify the aqueous bicarbonate layer with 5M HCl until precipitation is complete.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-(4-ethylphenyl)-4-oxobutanoic acid.[15]

Protocol 1.2: Esterification to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

Rationale: Fischer esterification provides a straightforward method to convert the synthesized carboxylic acid into its corresponding ethyl ester using an excess of ethanol and a catalytic amount of strong acid.

Procedure:

-

Dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude ethyl ester. Purify by column chromatography if necessary.

Proposed Diversification Strategy

To explore the SAR, derivatives can be synthesized by introducing chemical diversity at key positions. A highly effective strategy is the base-catalyzed Claisen-Schmidt condensation of the parent ketone with various aromatic aldehydes to generate chalcone-like derivatives (α,β-unsaturated ketones).[1][2] This introduces a new aromatic ring and a reactive Michael acceptor system, which is often crucial for biological activity.